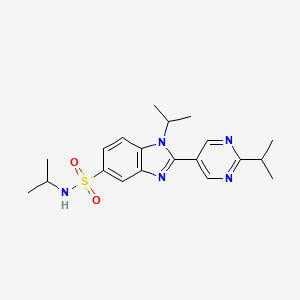

![molecular formula C23H20F3N3O3S B5558725 N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)

N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex sulfonamides often involves nucleophilic substitution reactions, where sulfonamide compounds react with carbanions bearing a leaving group to give products with moderate yields. Such reactions can be significantly influenced by the presence of electron-withdrawing groups, as demonstrated by Lemek et al. (2008) in their study on vicarious nucleophilic substitutions of hydrogen in trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, which provides insights into the synthesis routes that might be applicable for the target compound (Lemek, Groszek, & Cmoch, 2008).

Molecular Structure Analysis

The molecular structure of complex sulfonamides can be elucidated using various spectroscopic and crystallographic techniques. The study by Gowda, Foro, & Fuess (2007) on N-(3,4-dimethylphenyl)methanesulfonamide provides a comparative basis for understanding how the molecular structure of similar compounds can be analyzed, highlighting the importance of N—H bond conformations and the spatial arrangement of substituents around the benzene ring (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The reactivity and chemical behavior of sulfonamides are influenced by their functional groups and overall molecular structure. The study by Kondo et al. (2000) on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides explored the chemoselective N-acylation reactions, shedding light on the potential chemical reactions that our target compound might undergo, including acylation and related transformations (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. The crystal structure and non-covalent interaction studies, like those conducted by Asegbeloyin et al. (2019) on related sulfonamide compounds, can provide valuable insights into the physical characteristics of our target compound, including its crystalline form and stability (Asegbeloyin, Izuogu, Oyeka, Okpareke, & Ibezim, 2019).

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards various reagents, can be studied through experimental and theoretical methods. Research by Binkowska et al. (2001) on the structural and spectroscopic studies of sulfonamide compounds provides a framework for understanding how the chemical properties of such complex molecules can be analyzed and predicted (Binkowska, Jarczewski, Katrusiak, & Wojciechowski, 2001).

Wissenschaftliche Forschungsanwendungen

Vicarious Nucleophilic Substitution Reactions

The compound has been investigated for its reactivity in vicarious nucleophilic substitution (VNS) reactions, which are crucial for the introduction of functional groups into aromatic compounds. For example, derivatives similar to this compound have been utilized to demonstrate the VNS process at a benzene ring activated by electron-withdrawing groups, opening possibilities for the exploration of VNS reactions on compounds activated with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008).

Synthesis of Sulfonamides

The compound falls within the broader category of sulfonamides, which are pivotal in the synthesis of various drug intermediates. Research has been conducted on green and efficient methods for synthesizing sulfonamides, including those catalyzed by nanostructured catalysts, highlighting the environmental and chemical efficiency of these methods (Shi et al., 2009).

Decomposition and Reactivity Studies

Studies on the decomposition and reactivity of benzene diazonium derivatives related to this compound have revealed insights into the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer esters, expanding understanding of the thermal decomposition pathways and potential applications in synthetic chemistry (Zhu & Desmarteau, 1993).

Catalyst for Organic Synthesis

The use of methanesulfonic acid, closely related to the sulfonamide functional group in this compound, as a catalyst for the production of linear alkylbenzenes demonstrates the compound's potential utility in catalyzing electrophilic addition reactions in organic synthesis (Luong et al., 2004).

Polyhydrazides Formation

Research into polycondensation reactions involving aromatic dihydrazines has explored the synthesis of polymers with potential applications in high-performance materials, indicating the relevance of compounds with similar functional groups in polymer science (Caraculacu, Scorţanu, & Hitruc, 2001).

Eigenschaften

IUPAC Name |

4-[benzyl(methylsulfonyl)amino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O3S/c1-33(31,32)29(16-17-7-3-2-4-8-17)20-13-11-18(12-14-20)22(30)28-27-15-19-9-5-6-10-21(19)23(24,25)26/h2-15H,16H2,1H3,(H,28,30)/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGFQTPPZKDSLG-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(methylsulfonyl)amino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)

![N-(3,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5558658.png)

![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)

![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)

![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)

![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)

![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)